REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]3[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[C:9]3[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.CN(C=O)C.O=[Mn]=O>[CH:14]([C:12]1[N:11]=[C:9]2[N:8]([CH:13]=1)[C:7]1[C:2]([CH3:1])=[CH:3][CH:4]=[CH:5][C:6]=1[S:10]2)=[O:15] |f:1.2|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1N1C(S2)=NC(=C1)CO
|
Name
|
aldehyde
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylene chloride DMF
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CN(C)C=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was isolated as brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C2SC3=C(N2C1)C(=CC=C3)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |